An In-depth Technical Guide to 3-(4-(trifluoromethyl)phenoxy)azetidine
An In-depth Technical Guide to 3-(4-(trifluoromethyl)phenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-(trifluoromethyl)phenoxy)azetidine is a fluorinated organic compound of interest in medicinal chemistry due to the presence of both a strained azetidine ring and an electron-withdrawing trifluoromethylphenyl group. These structural features suggest its potential as a scaffold in the design of novel therapeutic agents. This technical guide provides a summary of its known chemical and physical properties, a general synthesis methodology, and safety considerations. While specific biological activity and detailed experimental protocols for this exact compound are not extensively documented in publicly available literature, this guide aims to provide a foundational resource for researchers.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(4-(trifluoromethyl)phenoxy)azetidine is presented in Table 1. These properties are essential for its handling, characterization, and use in experimental settings.
Table 1: Chemical and Physical Properties of 3-(4-(trifluoromethyl)phenoxy)azetidine
| Property | Value | Reference |
| IUPAC Name | 3-[4-(Trifluoromethyl)phenoxy]azetidine | |
| CAS Number | 76263-21-3 | [1] |
| Molecular Formula | C₁₀H₁₀F₃NO | [1] |
| Molecular Weight | 217.19 g/mol | [1] |
| Boiling Point | 257 °C | [1] |
| Density | 1.277 g/cm³ | [1] |
| Flash Point | 109 °C | [1] |
| Storage Temperature | 2-8 °C | [1] |
Synthesis and Purification
General Synthesis Route
The synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine can be achieved through the reaction of 4-(trifluoromethyl)phenol with a protected 3-hydroxyazetidine, followed by deprotection. A common protecting group for the azetidine nitrogen is the tert-butyloxycarbonyl (Boc) group.
A general synthetic approach involves the nucleophilic substitution of a leaving group on the 3-position of the azetidine ring by the phenoxide of 4-(trifluoromethyl)phenol.
Experimental Protocol: Synthesis of 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine
To a solution of 1-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol in an appropriate aprotic solvent (e.g., tetrahydrofuran, THF), a suitable coupling reagent is added (e.g., triphenylphosphine and diisopropyl azodicarboxylate for a Mitsunobu reaction). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified.
Experimental Protocol: Deprotection to Yield 3-(4-(trifluoromethyl)phenoxy)azetidine
The purified 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine is dissolved in a suitable solvent (e.g., dichloromethane or dioxane) and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the Boc protecting group. The reaction is typically carried out at room temperature. After the reaction is complete, the solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base to obtain the free base form of 3-(4-(trifluoromethyl)phenoxy)azetidine.
Purification
Purification of the final compound can be achieved using standard laboratory techniques such as flash column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of the compound and impurities.
Spectroscopic Analysis
Detailed, publicly available spectral data specifically for 3-(4-(trifluoromethyl)phenoxy)azetidine is limited. However, based on its structure, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the trifluoromethylphenyl group, as well as the protons of the azetidine ring. The chemical shifts and coupling patterns will be indicative of their respective chemical environments. For example, protons on the azetidine ring adjacent to the nitrogen and the ether linkage will have distinct chemical shifts.
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¹³C NMR: The carbon NMR spectrum will display resonances for the carbon atoms in the trifluoromethylphenyl group and the azetidine ring. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)
The mass spectrum of 3-(4-(trifluoromethyl)phenoxy)azetidine would be expected to show a molecular ion peak corresponding to its molecular weight (217.19 g/mol ). Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the azetidine ring.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkage, C-H bonds of the aromatic and aliphatic parts of the molecule, and the C-F bonds of the trifluoromethyl group.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with 3-(4-(trifluoromethyl)phenoxy)azetidine. Azetidine-containing compounds, however, are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[3] The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and binding affinity.
Given the lack of specific data, a general workflow for investigating the biological activity of a novel compound like 3-(4-(trifluoromethyl)phenoxy)azetidine is presented below.
General experimental workflow for investigating the biological activity of a novel compound.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5]
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5] Use only in a well-ventilated area.[4][5]
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[4]
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First Aid:
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If on skin: Wash with plenty of soap and water.[5]
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
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If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]
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If swallowed: Rinse mouth. Do NOT induce vomiting.
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It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) for this specific compound or a closely related analog before handling.
Conclusion
3-(4-(trifluoromethyl)phenoxy)azetidine presents an interesting scaffold for medicinal chemistry exploration. This guide has summarized the available chemical and physical data and provided a general framework for its synthesis and biological evaluation. Further research is warranted to fully elucidate its spectroscopic properties, biological activities, and potential therapeutic applications. Researchers should proceed with appropriate caution, adhering to standard laboratory safety protocols.
